Droxinostat, chemically known as 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, is a small-molecule compound originally identified as a chemical sensitizer to death receptor stimuli. [] It is classified as a selective histone deacetylase (HDAC) inhibitor, specifically targeting HDAC3, HDAC6, and HDAC8. [] In scientific research, Droxinostat serves as a valuable tool for studying the roles of these specific HDACs in various cellular processes, including apoptosis, gene expression, and cancer cell survival.
The molecular structure of Droxinostat has been investigated through crystallographic studies, particularly in complex with its target, HDAC8. [] These studies have revealed that Droxinostat binds within the active site of HDAC8, forming interactions with key amino acid residues. Notably, a crystal structure of the S39E HDAC8 mutant in complex with Droxinostat demonstrated that the phosphorylation mimicking mutation leads to structural changes that impact Droxinostat binding and enzyme function. []
Droxinostat acts by selectively inhibiting the enzymatic activity of HDAC3, HDAC6, and HDAC8. [, ] These enzymes play a crucial role in removing acetyl groups from lysine residues on histone proteins, thereby influencing chromatin structure and gene expression. By inhibiting these HDACs, Droxinostat alters gene expression patterns, leading to downstream effects on various cellular processes.
Investigating Apoptosis Resistance: Droxinostat is used to understand how cancer cells evade death receptor-mediated apoptosis, a key hallmark of cancer. [] By sensitizing cells to death receptor ligands, Droxinostat helps to identify potential therapeutic targets for overcoming this resistance.
Studying Histone Deacetylase Function: As a selective HDAC inhibitor, Droxinostat allows researchers to dissect the specific roles of HDAC3, HDAC6, and HDAC8 in various cellular processes, including gene expression, cell cycle regulation, and signal transduction. [, , ]
Exploring Therapeutic Potential in Cancer: Droxinostat has demonstrated promising anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in various cancer cell lines, including colon cancer, hepatocellular carcinoma, and prostate cancer. [, , ]
Investigating the Role of Hypoxia in Osteoarthritis: Research suggests that Droxinostat, alongside other compounds, may be a potential therapeutic agent for osteoarthritis by targeting hypoxia-related pathways. []
Premature Rupture of Membranes Research: Droxinostat's role in inducing histone H4 hyperacetylation and inhibiting MMPs suggests potential applications in studying and potentially treating premature rupture of membranes during pregnancy. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7